An In-depth Technical Guide to Propargyl-PEG4-S-PEG4-Boc: A Bifunctional Linker for Advanced Drug Development
An In-depth Technical Guide to Propargyl-PEG4-S-PEG4-Boc: A Bifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Propargyl-PEG4-S-PEG4-Boc, a heterobifunctional linker integral to the advancement of targeted therapeutics. This document details its physicochemical characteristics and provides representative experimental protocols for its core applications in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Concepts: Chemical Structure and Properties
Propargyl-PEG4-S-PEG4-Boc is a versatile chemical tool employed in the fields of medicinal chemistry and chemical biology. Its structure features two key functional motifs at opposing ends of a flexible polyethylene (B3416737) glycol (PEG) spacer, rendering it a heterobifunctional linker. The terminal propargyl group provides a reactive alkyne handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and bioorthogonal conjugation method. The other terminus is protected with a tert-butyloxycarbonyl (Boc) group, which, upon removal, reveals a primary amine for subsequent amide bond formation or other amine-specific modifications. The central tetraethylene glycol (PEG4) chains, connected by a sulfide (B99878) linkage, enhance the solubility and pharmacokinetic properties of the resulting conjugates.
The IUPAC name for this compound is tert-butyl (2-(2-(2-(2-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethoxy)ethyl)thio)ethoxy)ethoxy)ethyl)carbamate. Its structure can be represented by the canonical SMILES string: C#CCOCCOCCOCCOSCCCCNC(=O)OC(C)(C)C.
Table 1: Physicochemical Properties of Propargyl-PEG4-S-PEG4-Boc
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₈O₁₀S | [1][] |
| Molecular Weight | 552.72 g/mol | [1][] |
| CAS Number | 2055041-18-2 | [1][] |
| Appearance | White to off-white solid or oil | Vendor Data |
| Purity | Typically ≥95% | Vendor Data |
| Solubility | Soluble in DMSO, DMF, DCM | [3] |
| Storage | Store at -20°C for long-term stability | [1][3] |
Experimental Protocols and Methodologies
The utility of Propargyl-PEG4-S-PEG4-Boc lies in its sequential reactivity, allowing for a controlled, stepwise synthesis of complex bioconjugates. The following sections provide detailed, representative methodologies for the two primary reactions involving this linker.
Boc Deprotection to Yield the Free Amine
The Boc protecting group is readily removed under acidic conditions to expose the primary amine. This amine can then be coupled to a molecule of interest, such as a protein ligand for PROTAC synthesis.
Materials:
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Propargyl-PEG4-S-PEG4-Boc
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Anhydrous Dichloromethane (DCM)
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Trifluoroacetic Acid (TFA)
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Nitrogen or Argon source
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Magnetic stirrer and stir bar
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Round-bottom flask
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Rotary evaporator
Procedure:
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Dissolve Propargyl-PEG4-S-PEG4-Boc in anhydrous DCM (e.g., 10 mL per 100 mg of linker) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
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Cool the solution to 0°C using an ice bath.
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Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
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Continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
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Upon completion, remove the solvent and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
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The resulting product, the TFA salt of the deprotected amine, can often be used directly in the next step or can be neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of the propargyl group undergoes a highly specific and efficient cycloaddition reaction with an azide-functionalized molecule in the presence of a copper(I) catalyst.
Materials:
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Propargyl-PEG4-S-PEG4-amine (from Boc deprotection) or Propargyl-PEG4-S-PEG4-Boc
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Azide-containing molecule of interest
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Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
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Sodium ascorbate (B8700270)
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Solvent system (e.g., a mixture of tert-butanol (B103910) and water, or DMF)
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Nitrogen or Argon source
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Reaction vessel
Procedure:
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In a reaction vessel, dissolve the propargyl-functionalized PEG linker and the azide-containing molecule (typically in a 1:1 to 1.2:1 molar ratio) in the chosen solvent system.
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Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
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In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (e.g., 0.1 M in water) and sodium ascorbate (e.g., 0.2 M in water).
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To the reaction mixture, add the CuSO₄·5H₂O solution (typically 1-10 mol%) followed by the sodium ascorbate solution (typically 5-20 mol%). The solution should turn a pale yellow or green color, indicating the presence of the active Cu(I) catalyst.
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Stir the reaction at room temperature. The reaction is often complete within 1-12 hours. Monitor the progress by TLC or LC-MS.
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Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate (B1210297) or DCM). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product can be purified by column chromatography on silica (B1680970) gel.
Applications in PROTAC Development
A primary application of Propargyl-PEG4-S-PEG4-Boc is in the synthesis of PROTACs. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in orienting the two ligands for effective ternary complex formation.
The general workflow for synthesizing a PROTAC using this linker involves:
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Coupling a ligand for the target protein to the deprotected amine end of the linker.
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Performing a CuAAC reaction to attach an E3 ligase ligand (functionalized with an azide) to the propargyl end.
The flexibility and hydrophilicity of the PEG4 chains in the linker can improve the solubility and cell permeability of the final PROTAC molecule.
Visualizing Workflows and Mechanisms
To better illustrate the experimental and conceptual frameworks, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the Boc deprotection of Propargyl-PEG4-S-PEG4-Boc.
Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: The mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
